molecular formula C8H6F3NO2 B148073 Methyl 6-amino-2,3,4-trifluorobenzoate CAS No. 132920-92-4

Methyl 6-amino-2,3,4-trifluorobenzoate

Cat. No. B148073
M. Wt: 205.13 g/mol
InChI Key: IUHKRCCZBZOTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-2,3,4-trifluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a trifluoromethylated analog of the commonly used analgesic, acetaminophen. The compound has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

  • Antitumor Properties : Methyl 6-amino-2,3,4-trifluorobenzoate derivatives, such as 2-(4-Aminophenyl)benzothiazoles, have shown significant potential in antitumor applications. These compounds demonstrate selective growth inhibitory properties against various human cancer cell lines. For instance, some derivatives exhibit potent cytotoxicity in specific breast cancer cell lines, yet show low toxicity in nonmalignant cells, highlighting their selectivity and potential as antitumor agents (Kashiyama et al., 1999); (Hutchinson et al., 2001).

  • Metabolism and Biological Transformation : The metabolism and biological transformation of methyl 6-amino-2,3,4-trifluorobenzoate derivatives, like triflusulfuron methyl, have been studied in various contexts. These compounds undergo microbial metabolism and exhibit different metabolic pathways in organisms like rats. Such studies are crucial for understanding the environmental impact and safety profile of these compounds (Dietrich et al., 1995).

  • Corrosion Inhibition : Research has explored the use of cyclic nitrogen compounds, including derivatives of methyl 6-amino-2,3,4-trifluorobenzoate, as corrosion inhibitors. These studies, employing quantum chemical methods, suggest that certain derivatives can effectively inhibit corrosion on steel surfaces in specific environments, such as sodium chloride media (Gece & Bilgiç, 2009).

  • Functionalization and Targeting in Drug Delivery : Some research has focused on the functionalization of polymersome surfaces using derivatives of methyl 6-amino-2,3,4-trifluorobenzoate. This functionalization is crucial for guiding polymersomes to specific sites in vivo, such as for targeted drug delivery. The conjugation chemistry involved is essential for efficiency, selectivity, and biocompatibility (Egli et al., 2011).

  • Synthesis of Novel Chemical Structures : Research also includes the synthesis of novel chemical structures, such as imidazoles and benzothiazoles, using methyl 6-amino-2,3,4-trifluorobenzoate or its derivatives. These synthetic processes are important for developing new pharmaceuticals and materials with unique properties (Zaman et al., 2005).

  • Antibacterial Activity : Zinc complexes of benzothiazole-derived Schiff bases, which can be synthesized from methyl 6-amino-2,3,4-trifluorobenzoate derivatives, have been studied for their antibacterial properties. These complexes demonstrate promising results against pathogenic bacterial strains, highlighting their potential use in antibacterial therapies (Chohan et al., 2003).

properties

IUPAC Name

methyl 6-amino-2,3,4-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHKRCCZBZOTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-2,3,4-trifluorobenzoate

Synthesis routes and methods

Procedure details

60 g of methyl 2,3,4,6-tetrafluorobenzoate and 70 g of benzylamine were reacted under reflux for 1 hour in 400 ml of benzene. After the reaction mixture was allowed to cool down, it was washed successively with water, 1% hydrochloric acid and 1% aq. sodium carbonate, each in the amount of 600 ml. The reaction mixture was treated with anhydrous magnesium sulfate and then concentrated. Crystals thus precipitated were collected by filtration and thereafter washed with methanol. 30 g of the crystals and about 2 ml of palladium/carbon were added to a liquid mixture which consisted of 100 ml of acetic acid and 200 ml of methanol. The resultant mixture was hydrogenated for 1.5 hours. The catalyst was filtered off and the filtrate was concentrated, whereby methyl 6-amino-2,3,4-trifluorobenzoate was obtained as a crystalline residue.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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